![molecular formula C19H21FN6O3 B2401996 8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-99-5](/img/structure/B2401996.png)
8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN6O3 and its molecular weight is 400.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , also known by its CAS number 946280-99-5 , is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroimidazo-triazine core with a fluorophenyl substituent and a pyrrolidine moiety. Its molecular formula is C16H19FN4O, and it exhibits properties conducive to interactions with biological macromolecules.
Research indicates that this compound acts primarily as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have been extensively studied for their role in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms such as those involving BRCA1/2 mutations.
Inhibition of PARP Enzymes
The compound has shown significant inhibitory effects on PARP1 and PARP2:
- Ki Values :
Biological Activity in Cancer Models
The efficacy of this compound has been evaluated in several preclinical cancer models. Notably:
- Cell Proliferation Inhibition : In cell lines harboring BRCA mutations (e.g., MX-1 and Capan-1), the compound demonstrated an EC50 of 0.3 nM and 5 nM respectively, indicating strong anti-proliferative effects .
- Xenograft Studies : In vivo studies using breast cancer xenograft models have shown that oral administration of the compound leads to significant tumor regression when used alone or in combination with standard chemotherapy agents like temozolomide and cisplatin .
Case Studies and Clinical Trials
The promising preclinical data led to the advancement of this compound into clinical trials:
- Phase 1 Trials : Initial trials have established safety profiles and pharmacokinetics favorable for oral administration.
- Ongoing Phase 2/3 Trials : The compound is currently under evaluation for its efficacy in treating locally advanced or metastatic breast cancer associated with BRCA mutations .
Comparative Analysis with Other PARP Inhibitors
Compound Name | Target | Ki (nM) | EC50 (nM) | Clinical Status |
---|---|---|---|---|
Talazoparib | PARP1/2 | 1.2/0.87 | 0.3/5 | Approved |
Olaparib | PARP1/2 | ~10 | ~50 | Approved |
Rucaparib | PARP1/2 | ~5 | ~20 | Approved |
Current Compound | PARP1/2 | 1.2/0.87 | 0.3/5 | Phase 2/3 Trials |
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3/c20-13-4-6-14(7-5-13)25-11-12-26-18(29)16(22-23-19(25)26)17(28)21-8-2-10-24-9-1-3-15(24)27/h4-7H,1-3,8-12H2,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGPRXJONMGNHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.